![molecular formula C19H16N4O4S2 B2461688 (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide CAS No. 300378-49-8](/img/structure/B2461688.png)
(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide
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Overview
Description
“5-(4-Dimethylaminobenzylidene)-rhodanine” is a silver-specific dye that is used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .
Physical And Chemical Properties Analysis
The molar mass of “5-(4-Dimethylaminobenzylidene)-rhodanine” is 264.37 g/mol . It has a melting point of 275 - 280 °C and decomposes at this temperature . It is insoluble in water, moderately soluble in acetone, and very slightly soluble in benzene, chloroform, and diethyl ether .
Scientific Research Applications
Anti-Melanogenic Activity
Background: Melanogenesis, the process of melanin production, plays a crucial role in skin pigmentation. Excessive melanin production can lead to hyperpigmentation disorders, such as melasma and age spots. Researchers have explored compounds that inhibit melanogenesis as potential therapeutic agents.
Compound Activity:- Specifically, compound 2b exhibited remarkable inhibitory activity against mushroom tyrosinase (IC50 = 0.47 ± 0.97 µM), surpassing the well-known inhibitor kojic acid by a factor of 141 .
- In vitro assays using B16F10 melanoma cells revealed that 2b and 2f significantly reduced intracellular melanin content. Their anti-melanogenic effects were even more pronounced than those of kojic acid .
Electrochemical Synthesis
Background: Electrochemical methods provide an efficient and sustainable approach to synthesizing organic compounds. Researchers have investigated the electrochemical synthesis of various derivatives.
Compound Synthesis: Implications:Other Potential Applications
While the above fields represent key areas of interest, additional research avenues may include:
Safety and Hazards
“5-(4-Dimethylaminobenzylidene)-rhodanine” is classified as highly hazardous to water . It should be stored below +30°C . For disposal, relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B. For solid residues, use container C .
properties
IUPAC Name |
N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-21(2)13-9-7-12(8-10-13)11-16-18(25)22(19(28)29-16)20-17(24)14-5-3-4-6-15(14)23(26)27/h3-11H,1-2H3,(H,20,24)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTCCHDYNMBKPH-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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